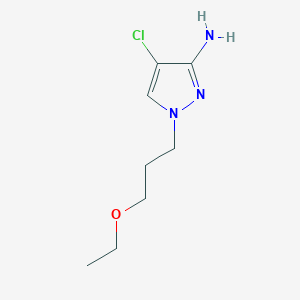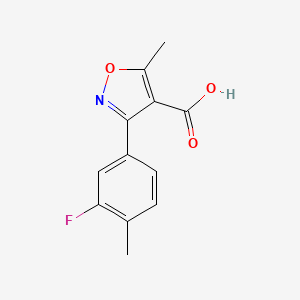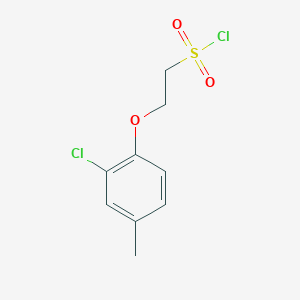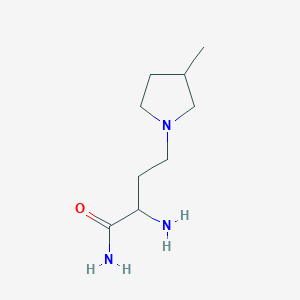
(2,4-Dichloro-3-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichloro-3-methylphenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a dichloromethylphenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-3-methylphenyl)boronic acid typically involves the reaction of 2,4-dichloro-3-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures, often around -78°C to 0°C
Reagents: Trimethyl borate and hydrochloric acid for hydrolysis
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:
Continuous flow reactors: to maintain consistent reaction conditions
Automated systems: for precise control of temperature and reagent addition
Purification techniques: such as crystallization or chromatography to obtain high-purity products
Análisis De Reacciones Químicas
Types of Reactions: (2,4-Dichloro-3-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as water or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: (2,4-Dichloro-3-methylphenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. This compound can be used to develop inhibitors for specific enzymes, aiding in the study of enzyme functions and the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the production of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (2,4-Dichloro-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparación Con Compuestos Similares
- (2,4-Dichlorophenyl)boronic acid
- (3-Methylphenyl)boronic acid
- (4-Methylphenyl)boronic acid
Uniqueness: (2,4-Dichloro-3-methylphenyl)boronic acid is unique due to the presence of both chlorine and methyl groups on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C7H7BCl2O2 |
|---|---|
Peso molecular |
204.85 g/mol |
Nombre IUPAC |
(2,4-dichloro-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 |
Clave InChI |
SCLKEXBSNMGZCB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)Cl)C)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




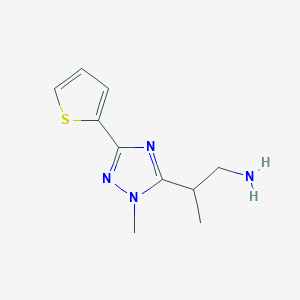
![2-Thia-7-azaspiro[4.4]nonane](/img/structure/B13626766.png)

![5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid](/img/structure/B13626797.png)
![3-Bromo-2-[(piperazin-1-yl)methyl]aniline](/img/structure/B13626799.png)

![n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13626826.png)
